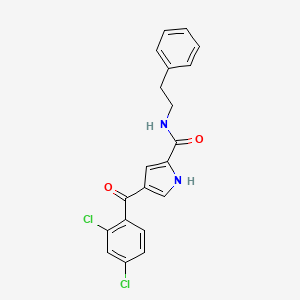
4-(2,4-dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
The compound “4-(2,4-dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a 2,4-dichlorobenzoyl group and a phenethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic rings and the various functional groups. The 2,4-dichlorobenzoyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the dichlorobenzoyl group could make the compound relatively polar, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Pyrrole-Based Compounds in Scientific Research
Pyrrole-based compounds are a focus of medicinal chemistry due to their presence in many biologically active molecules. The pyrrole ring, a five-membered heterocyclic compound containing nitrogen, is a common motif in many drugs and natural products. Its derivatives, including those fused with other rings, have been explored for various pharmacological activities.
Neuroprotective and Cognitive Enhancing Properties : Pyrrole derivatives, specifically those related to the piracetam family, have been explored for their cognitive-enhancing properties. These compounds facilitate memory processes and could potentially attenuate cognitive impairments associated with neurological conditions (Veinberg et al., 2015).
Supramolecular Chemistry and Nanotechnology : Pyrrole-based compounds have been utilized in supramolecular chemistry due to their ability to form stable structures through hydrogen bonding and other non-covalent interactions. These structures find applications in nanotechnology and polymer processing (Cantekin et al., 2012), (Ballester, 2011).
Anticancer Activity : Imidazole derivatives, which share structural similarities with pyrrole compounds, have shown potential antitumor activities. These derivatives are being explored for the development of new antitumor drugs (Iradyan et al., 2009).
Pharmacological Profile Improvement : Stereochemistry plays a crucial role in the biological activity of pyrrole derivatives. Research has shown that specific stereoisomers of pyrrole-based compounds can significantly influence their pharmacological properties, leading to the development of more effective drugs (Veinberg et al., 2015).
AMPK Activation and Metabolic Regulation : Although not directly related to pyrrole-based compounds, studies on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), an AMPK activator, highlight the importance of understanding both AMPK-dependent and independent effects in drug development, which is relevant for the design of pyrrole-based pharmacological agents (Visnjic et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could involve a variety of techniques, including synthetic organic chemistry, physical chemistry, and possibly biochemistry or pharmacology .
Propiedades
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-(2-phenylethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-15-6-7-16(17(22)11-15)19(25)14-10-18(24-12-14)20(26)23-9-8-13-4-2-1-3-5-13/h1-7,10-12,24H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPFHTYPNNODDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164555 | |
| Record name | 4-(2,4-Dichlorobenzoyl)-N-(2-phenylethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide | |
CAS RN |
439109-69-0 | |
| Record name | 4-(2,4-Dichlorobenzoyl)-N-(2-phenylethyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439109-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorobenzoyl)-N-(2-phenylethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



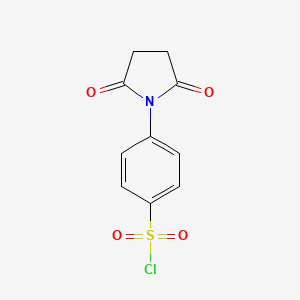


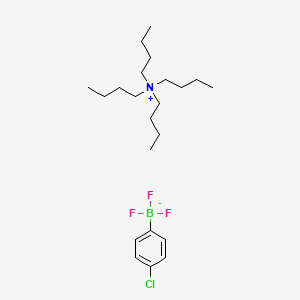
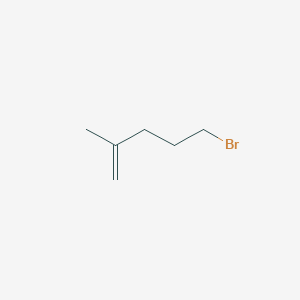
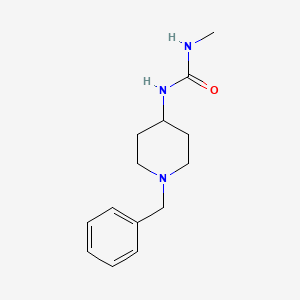
![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)
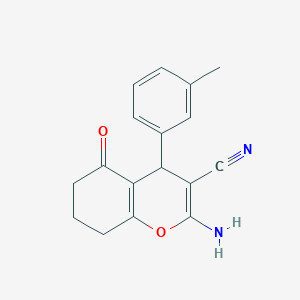
![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)



![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)